4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group, a chloro group, and a carbonitrile group attached to a tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multistep reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alkane.
Nitration: The alkane is nitrated to introduce a nitro group.
Bromination: The nitro compound is brominated to introduce the bromophenyl group.
Cyclization: The brominated compound undergoes cyclization to form the tetrahydroquinoline ring.
Chlorination and Cyanation: Finally, the compound is chlorinated and cyanated to introduce the chloro and carbonitrile groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl and chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
- 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Uniqueness
4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and functional groups make it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C17H14BrClN2 |
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Molecular Weight |
361.7 g/mol |
IUPAC Name |
4-(2-bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H14BrClN2/c1-10-6-7-15-12(8-10)16(13(9-20)17(19)21-15)11-4-2-3-5-14(11)18/h2-5,10H,6-8H2,1H3 |
InChI Key |
GOHWEYJPFWTIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3Br |
Origin of Product |
United States |
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